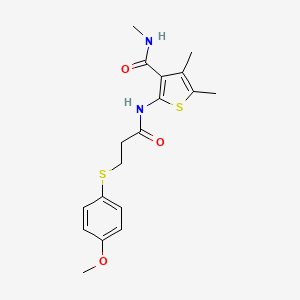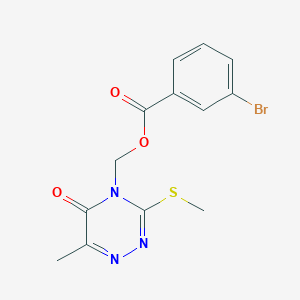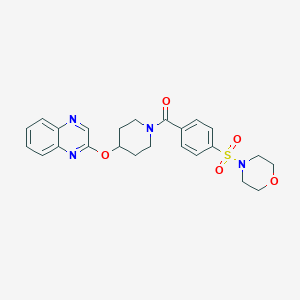
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide, also known as compound 1, is a synthetic small molecule that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. Compound 1 has been shown to exhibit potent antitumor activity and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
DNA Binding and Cellular Staining
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide and its analogs are recognized for their interaction with DNA, particularly binding to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences, making these compounds valuable for staining DNA in plant cell biology, including chromosome analysis and flow cytometry. Their molecular design also allows them to function as radioprotectors and topoisomerase inhibitors, showcasing their multifaceted applications in scientific research (Issar & Kakkar, 2013).
Modulation of Cytochrome P450 Enzymes
Compounds like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide are part of extensive research due to their influence on Cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Understanding and modifying the activity of these enzymes can significantly impact drug-drug interactions, highlighting the importance of these compounds in pharmacological studies (Khojasteh et al., 2011).
Synthesis and Biological Activities
In medicinal chemistry, the structural flexibility and modification potential of compounds like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide lead to a variety of biological activities. These compounds and their derivatives have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties, among others. The ability to interact with biological systems through specific molecular interactions makes these compounds a rich source for new therapeutic agents (Pluta et al., 2011).
Applications in Optoelectronic Materials
The incorporation of compounds like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide into π-extended conjugated systems offers significant potential in the development of novel optoelectronic materials. These compounds are used in the fabrication of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of these compounds in creating materials with desirable photophysical and electrochemical properties is noteworthy (Lipunova et al., 2018).
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4OS/c26-21-11-3-1-9-19(21)25-29-23(16-32-25)20-10-2-4-12-22(20)28-24(31)17-7-5-8-18(15-17)30-14-6-13-27-30/h1-16H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBZUQMIDKNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2802495.png)
![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide](/img/structure/B2802496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)




![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)